molecular formula C6H7Cl3N2 B1333390 2,6-Dichlorophenylhydrazine hydrochloride CAS No. 50709-36-9

2,6-Dichlorophenylhydrazine hydrochloride

Cat. No. B1333390
CAS RN: 50709-36-9
M. Wt: 213.5 g/mol
InChI Key: CQNIYLLTIOPFCJ-UHFFFAOYSA-N
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Description

2,6-Dichlorophenylhydrazine hydrochloride is an organic compound with the linear formula Cl2C6H3NHNH2 · HCl . It has a molecular weight of 213.49 . It is used in the preparation of 1- (2,6-dichlorophenyl)-4-methyl-5- (4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester .


Molecular Structure Analysis

The molecular structure of 2,6-Dichlorophenylhydrazine hydrochloride is represented by the SMILES string Cl.NNc1c (Cl)cccc1Cl . The InChI key is CQNIYLLTIOPFCJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,6-Dichlorophenylhydrazine hydrochloride is a solid at 20 degrees Celsius . It has a melting point of 225 °C (dec.) (lit.) . It should be stored under inert gas as it is air sensitive and hygroscopic .

Scientific Research Applications

Synthesis Applications

2,6-Dichlorophenylhydrazine hydrochloride is utilized in chemical synthesis processes. For instance, it's used as a raw material in the synthesis of various chemical compounds. One example is its use in the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one, where it reacts with methyl acetimidate hydrochloride. This synthesis process achieves a high yield (90.6%) and purity (98.9%) of the product (Zhu Hong-jun, 2010). Similarly, 3,4-Dichlorophenylhydrazine hydrochloride, a related compound, is synthesized from 3,4-dichloroaniline and then used to prepare 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one by cyclization with ethyl acetoacetate (Li Wei-guo, 2012).

Analytical Chemistry

In analytical chemistry, 2,6-Dichlorophenylhydrazine hydrochloride and its derivatives are used as reagents. For instance, chemiluminescence (CL) methods have been developed for determining chlorpromazine hydrochloride, using reactions between the drug and Ce(IV) in a nitric acid medium, where the CL intensity is measured. This method allows for sensitive and selective detection of chlorpromazine hydrochloride in tablets and biological fluids (Yuming Huang, Zhaohui Chen, 2002).

Pharmaceutical Research

In the pharmaceutical industry, derivatives of 2,6-Dichlorophenylhydrazine hydrochloride are examined for various therapeutic applications. For example, hydroxyzine HCl, used in oral formulations for treating urticaria and atopic dermatitis, has been studied for controlled release in topical applications. Such studies aim to reduce side effects while controlling percutaneous absorption (Christianne Mounir Zaki Rizkalla, R. Aziz, I. I. Soliman, 2011).

Environmental and Safety Research

Environmental and safety research involves studying the impact of 2,6-Dichlorophenylhydrazine hydrochloride and its derivatives. For example, research on the treatment of phenylhydrazine hydrochloride wastewater from pesticide and medicine production has been conducted. This is crucial for mitigating the toxic impact of such wastewater on the environment (Bao Xi-zhi, 2013).

Safety And Hazards

2,6-Dichlorophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,6-dichlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNIYLLTIOPFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50709-36-9
Record name Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50709-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50198764
Record name (2,6-Dichlorophenyl)hydrazine monohydrochloride
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Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenylhydrazine hydrochloride

CAS RN

76195-83-0, 50709-36-9
Record name Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76195-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2,6-Dichlorophenyl)hydrazine monohydrochloride
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Record name (2,6-Dichlorophenyl)hydrazine monohydrochloride
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Record name (2,6-dichlorophenyl)hydrazine monohydrochloride
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Record name (2,6-DICHLOROPHENYL)HYDRAZINE MONOHYDROCHLORIDE
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Synthesis routes and methods

Procedure details

To a cold solution of 2,6-dichloroaniline (10.0 g, 61.72 mmol) in conc. HCl was added aqueous solution of sodium nitrite (5.11 g, 74.00 mmol) at −15° C. The reaction mass was stirred at 0-10° C. for 15 minutes. The reaction mass was filtered off to remove insolubles and stannous chloride in conc. HCl (34.7 g, 150 mmol) was added to the filtrate. The reaction mass was further stirred at −15° C. for 30 min and filtered to afford 15.00 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 7.18-7.28 (m, 1H), 7.39-7.52 (m, 2H), 10.30 (br s, 3H); MS (m/z): 176.90 (M)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
34.7 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
HA Itano, K Hosokawa, K Hirota - British journal of …, 1976 - Wiley Online Library
The induction of anaemia and reticulocytosis by arylhydrazines was influenced by substituents on the benzene ring of phenylhydrazine. Arylhydrazines with ortho substituents, which …
Number of citations: 39 onlinelibrary.wiley.com
RL Dyer, GJ Ellames, BJ Hamill… - Journal of medicinal …, 1983 - ACS Publications
The preparation, determination of isomeric configuration, and antifungal properties of (£)-1-(5-chlorothien-2-yl)-2-(U¥-imidazol-l-yl) ethanone 2, 6-dichlorophenylhydrazone …
Number of citations: 30 pubs.acs.org
D Zampieri, F Cateni, M Moneghini… - Current Topics in …, 2019 - ingentaconnect.com
Background: Mycobacterium Tuberculosis (Mtb) is the causative pathogen of Tuberculosis (TB) and outbreaks are more common among immunosuppressed persons infected with HIV. …
Number of citations: 8 www.ingentaconnect.com
DL Rector, SD Folz, RD Conklin… - Journal of Medicinal …, 1981 - ACS Publications
The discovery of the broad-spectrum anthelmintic candidate p-toluoyl chloride phenylhydrazone was first reported in 1973. This account describes changes in anthelmintic activity with …
Number of citations: 30 pubs.acs.org
WT Ashton, SM Hutchins, WJ Greenlee… - Journal of medicinal …, 1993 - ACS Publications
Two series of potential angiotensin II antagonists derived from carboxyl-functionalized “diazole” heterocycles have been prepared and evaluated. Initially, a limited investigation of 4-…
Number of citations: 78 pubs.acs.org
X Liu, J Liang, Y Yu, X Han, L Yu, F Chen… - Journal of Medicinal …, 2022 - ACS Publications
Influenza A viruses possess a high antigenic shift, and the approved anti-influenza drugs are extremely limited, which makes the development of novel anti-influenza drugs for the …
Number of citations: 8 pubs.acs.org
SR Donohue, C Halldin, VW Pike - Bioorganic & medicinal chemistry, 2006 - Elsevier
Cannabinoid type-1 (CB 1 ) receptor ligands, derived from the 1,5-diarylpyrazole core template of rimonabant (Acomplia ® ), have been the focus of several studies aimed at examining …
Number of citations: 51 www.sciencedirect.com
PC Srivastava, RK Robins - Journal of Medicinal Chemistry, 1983 - ACS Publications
Treatment of 2, 3, 5-tri-0-benzoyl-/3-D-ribofuranosyl-l-carbonitrile with hydrogenselenide provided 2, 5-anhydro-3, 4, 6-tri-O-benzoyl-D-allonselenoamide (3). Compound 3 was treated …
Number of citations: 201 pubs.acs.org
MA Schmidt - The Journal of Organic Chemistry, 2021 - ACS Publications
The effect of alkylation on the terminal position of aryl and heteroaryl hydrazines in the Fischer indole synthesis was examined. Compared to their unalkylated counterparts, reactions …
Number of citations: 8 pubs.acs.org
F de Vries, R Travieso-Puente, P Roewen… - Organometallics, 2020 - ACS Publications
A series of heteroleptic three-coordinate mono(formazanate)zinc methyl complexes were synthesized, and the influence of the ligand on the structure as well as redox and optical …
Number of citations: 5 pubs.acs.org

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